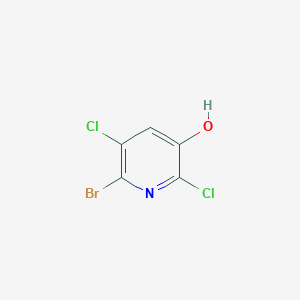

3-(4-Methylpiperazin-1-yl)picolinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

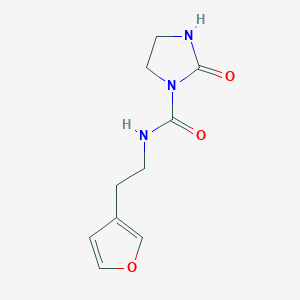

3-(4-Methylpiperazin-1-yl)picolinonitrile, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the picolinonitrile family of compounds, which are known for their diverse biological activities. In

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 3-(4-Methylpiperazin-1-yl)picolinonitrile Applications

3-(4-Methylpiperazin-1-yl)picolinonitrile is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Pharmaceutical Research

Synthesis of Novel Drug Candidates: This compound serves as a precursor in the synthesis of novel pharmacological agents. Its piperazine ring is a common motif in many drug molecules, suggesting its utility in creating new therapeutics with potential activity against a range of diseases .

Material Science

Organic Electronic Materials: The nitrile group in 3-(4-Methylpiperazin-1-yl)picolinonitrile can act as an electron-withdrawing unit, which is valuable in the development of organic electronic materials. These materials are crucial for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Chemical Synthesis

Building Block for Heterocyclic Compounds: As a versatile chemical intermediate, this compound can be used to synthesize various heterocyclic compounds. These compounds are essential in developing dyes, pigments, and agrochemicals .

Biochemistry

Enzyme Inhibition Studies: The structural features of 3-(4-Methylpiperazin-1-yl)picolinonitrile make it a candidate for studying enzyme inhibition, which is crucial for understanding disease mechanisms and developing enzyme-targeted drugs .

Analytical Chemistry

NMR Spectroscopy Standards: Due to its unique chemical shifts, this compound can be used as a standard in NMR spectroscopy to calibrate the instrument or to compare with other compounds in analytical studies .

Nanotechnology

Precursor for Nanomaterial Synthesis: The compound’s ability to form stable complexes with various metals makes it a potential precursor for synthesizing nanomaterials, which have applications in catalysis, drug delivery, and imaging .

Safety and Hazards

The safety data sheet for 3-(4-Methylpiperazin-1-yl)aniline, a similar compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Wirkmechanismus

Target of Action

Related compounds have shown anti-inflammatory effects , suggesting that 3-(4-Methylpiperazin-1-yl)picolinonitrile may interact with targets involved in inflammation.

Biochemical Pathways

Related compounds have been shown to affect inflammatory pathways , suggesting that 3-(4-Methylpiperazin-1-yl)picolinonitrile may have similar effects.

Result of Action

Related compounds have been shown to have anti-inflammatory effects , suggesting that 3-(4-Methylpiperazin-1-yl)picolinonitrile may have similar effects.

Eigenschaften

IUPAC Name |

3-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-3-2-4-13-10(11)9-12/h2-4H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLHAIXRTUQSGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(N=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2574373.png)

![N-cyclopentyl-1-[(2,5-dimethylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2574376.png)

![Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate](/img/structure/B2574378.png)

![4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2574379.png)

![Ethyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2574385.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2574386.png)

![N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2574389.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2574392.png)